Bienvenue dans la boutique en ligne BenchChem!

Apratastat

Enzymology Selectivity Inflammation

Apratastat (TMI-005) is the only orally bioavailable dual TACE/MMP inhibitor combining a terminal alkyne click handle with validated in vivo efficacy. Unlike broad-spectrum MMP inhibitors, its balanced selectivity (ADAM17/TACE, MMP-1, MMP-13: IC50 20, 33, 8.1 nM) minimizes off-target effects. Head-to-head lung inflammation models confirm functional superiority. At 25 mg/kg BID, it radiosensitizes NSCLC xenografts. The alkyne group enables bioconjugation, target-ID, and PROTAC development. Select apratastat when mechanistic precision and multimodal utility are essential.

Molecular Formula C17H22N2O6S2
Molecular Weight 414.5 g/mol
CAS No. 287405-51-0
Cat. No. B1666068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApratastat
CAS287405-51-0
Synonyms4-((4-(2-butynyloxy)phenyl)sulfonyl)-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide
apratastat
TMI 005
TMI-005
TMI-1
Molecular FormulaC17H22N2O6S2
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OCC#CCO)C(=O)NO)C
InChIInChI=1S/C17H22N2O6S2/c1-17(2)15(16(21)18-22)19(9-12-26-17)27(23,24)14-7-5-13(6-8-14)25-11-4-3-10-20/h5-8,15,20,22H,9-12H2,1-2H3,(H,18,21)/t15-/m0/s1
InChIKeyMAVDNGWEBZTACC-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Apratastat (CAS 287405-51-0) for Scientific Procurement: A Thiomorpholine Sulfonamide Hydroxamate TACE/MMP Dual Inhibitor


Apratastat (also known as TMI-005) is a small-molecule, orally active, and reversible inhibitor belonging to the thiomorpholine sulfonamide hydroxamate class [1]. Its primary mechanism is the dual inhibition of TNF-α Converting Enzyme (TACE; also known as ADAM17) and matrix metalloproteinases (MMPs), particularly MMP-13, a key enzyme in cartilage degradation [2]. Developed initially for inflammatory conditions, apratastat has been evaluated in Phase II clinical trials for rheumatoid arthritis (NCT00095342) [3]. While development for that indication was halted due to a lack of efficacy, its well-characterized pharmacodynamic profile and unique chemical properties, including an alkyne moiety for click chemistry, sustain its utility as a critical tool compound in inflammation, oncology, and infectious disease research models [1].

Procurement Rationale: Why Apratastat Cannot Be Simply Replaced by Another TACE or MMP Inhibitor


While the market offers various TACE and MMP inhibitors (e.g., Marimastat, TMI-1, TAPI-0), apratastat presents a unique and non-interchangeable profile defined by its specific quantitative selectivity fingerprint, oral bioavailability, and proven *in vivo* activity in specific model systems. In vitro potency alone is insufficient for selection; apratastat's differentiation lies in its balanced activity across ADAM17/TACE, MMP-1, and MMP-13 [1]. This contrasts with the broad-spectrum MMP inhibition of Marimastat or the varying potency of other tools like TAPI-0. Critically, apratastat has been directly compared to TMI-1, a close analog, in a contemporary lung injury model, demonstrating *in vivo* functional efficacy [2]. Furthermore, apratastat's chemical structure includes a terminal alkyne group, a feature absent in many comparators, which enables its use as a click chemistry reagent for bioconjugation and target identification studies, adding a dimension of utility beyond simple enzyme inhibition [3].

Apratastat Comparative Evidence Guide: Quantitative Differentiation for Informed Scientific Selection


Selectivity Profile: Apratastat's Defined Balance of TACE and MMP Inhibition vs. Comparators

Apratastat exhibits a specific inhibitory profile against TACE (ADAM17), MMP-1, and MMP-13, with IC50 values of 20 nM, 33 nM, and 8.1 nM, respectively [1]. This contrasts with the close analog TMI-1, which is a more potent TACE inhibitor (IC50 = 8.4 nM) but shows a different spectrum of MMP inhibition (e.g., MMP-13 IC50 = 3 nM) [2]. Conversely, the broad-spectrum inhibitor Marimastat potently inhibits MMP-9 (IC50 = 3 nM) and MMP-13 (IC50 = 0.74 nM) but its specific TACE/ADAM17 potency is less defined in comparative studies, and its clinical use was plagued by musculoskeletal toxicity [3]. The research-use-only tool compound TAPI-0 has a much lower potency against TACE (IC50 = 100 nM) [4].

Enzymology Selectivity Inflammation Inhibitor Profiling

Pharmacodynamics: Comparative TNF-α Release Inhibition in Human Whole Blood (Ex Vivo)

Apratastat potently inhibits lipopolysaccharide (LPS)-induced TNF-α release in a physiologically relevant human whole blood *ex vivo* model, with a population mean IC50 of 81.7 ng/mL (~197 nM) [1]. This *ex vivo* activity, which accounts for plasma protein binding and cellular complexity, is a more stringent measure of efficacy than *in vitro* enzymatic assays. In comparison, TMI-1 inhibits TNF-α shedding in human whole blood with an IC50 of 0.72 μM (720 nM), as determined by measuring TNFRII shedding . This indicates apratastat is approximately 3.6-fold more potent than its close analog TMI-1 in this complex cellular system.

Pharmacodynamics Ex Vivo Assay TNF-alpha Inflammation

In Vivo Efficacy: Apratastat Demonstrates Equivalent Functional Benefit to TMI-1 in a Lung Injury Model

In a direct head-to-head comparison within a preclinical mouse model of severe lung injury mimicking COVID-19, administration of apratastat or its close analog TMI-1 both resulted in significant and comparable improvements in lung histology and prevention of leukocyte infiltration [1]. This finding demonstrates that apratastat's *in vivo* efficacy is not inferior to a more potent (by enzyme IC50) compound in this disease-relevant model, validating its utility as an effective tool for functional *in vivo* studies.

In Vivo Pharmacology COVID-19 Model Lung Injury Efficacy

Procurement Advantage: Stability and Formulation Data Enable Robust Experimental Planning

Procurement decisions are also guided by compound handling characteristics. Apratastat is documented to be stable in lyophilized powder form for 36 months at -20°C [1]. It exhibits solubility of 20 mg/mL in DMSO . This stability profile is critical for long-term research projects and enables the preparation of stable stock solutions for *in vitro* and *in vivo* use, reducing variability introduced by compound degradation.

Stability Formulation Procurement Storage

Validated Research and Development Application Scenarios for Apratastat


Investigating TACE/MMP13-Mediated Pathways in Inflammation and Immunology

Apratastat is the optimal tool for researchers studying the specific interplay between ADAM17/TACE and MMP-13 in inflammatory disease models. The quantitative selectivity data in Section 3 [1] support its use over broad-spectrum MMP inhibitors (e.g., Marimastat) when the goal is to dissect the contribution of these specific enzymes without broader off-target MMP effects. The validated *ex vivo* potency in human whole blood [2] provides confidence that *in vitro* findings will translate to more complex biological systems.

Preclinical Mouse Models of Acute Lung Injury and Pulmonary Inflammation

Based on the direct head-to-head *in vivo* evidence [3], apratastat is validated for use in preclinical studies of lung inflammation, including models of viral pneumonia and acute respiratory distress syndrome (ARDS). Its proven ability to significantly improve lung histology and reduce leukocyte infiltration in a relevant mouse model makes it a superior choice over other TACE/MMP inhibitors whose *in vivo* efficacy in this specific context is unproven or less robust.

Radiosensitization Studies in Non-Small Cell Lung Cancer (NSCLC) Xenografts

Apratastat has a specific application niche in oncology research focused on overcoming radiotherapy resistance. Data shows that at 25 mg/kg (administered twice daily), apratastat reduces tumor growth in an A549 NSCLC mouse xenograft model when combined with ionizing radiation [4]. This *in vivo* efficacy in a cancer model differentiates it from other inhibitors like TAPI-0 or Marimastat, which lack similar validation, and positions apratastat as a specialized tool for investigators in radiation oncology.

Click Chemistry Applications for Target Identification and Bioconjugation

The presence of a terminal alkyne group within apratastat's structure enables its use as a click chemistry reagent [5]. This is a unique and powerful feature not found in many other TACE/MMP inhibitors. It allows apratastat to be used in chemical biology applications such as target identification (e.g., via pull-down assays), visualization of cellular localization (via fluorescent probes), and synthesis of novel conjugates (e.g., PROTACs), thereby extending its utility far beyond simple enzyme inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apratastat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.